2-Mercaptoethanesulfonic acid sodium (Mesna, CAS 19767-45-4) is a highly water-soluble, short-chain organosulfur compound characterized by a nucleophilic sulfhydryl (-SH) group and a strongly acidic sulfonate (-SO3Na) group. In procurement and material selection, this dual-functional structure makes Mesna a highly versatile reagent. Clinically, it is the standard-of-care uroprotective adjuvant used to neutralize oxazaphosphorine-derived acrolein toxicity during high-dose chemotherapy [1]. In materials science and chemoinformatics, Mesna serves as a premier hydrophilic capping agent for metal nanoparticles and a post-polymerization modifier, imparting permanent aqueous solubility to otherwise hydrophobic backbones. Unlike volatile thiols such as 2-mercaptoethanol, Mesna is a stable, odorless solid that streamlines laboratory and industrial handling while ensuring high reproducibility in both biological assays and synthetic workflows.
Substituting Mesna with generic reducing agents or thiols—such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or N-acetylcysteine (NAC)—frequently results in process failure due to structural and pharmacokinetic mismatch. In clinical and in vivo models, NAC fails to achieve the targeted renal excretion and bladder concentration necessary to prevent severe hemorrhagic cystitis, leading to unacceptable toxicity and forced dosage reductions. In materials engineering, standard alkyl thiols or hydroxyl-terminated thiols (like BME) lack the strongly anionic sulfonate group required to force hydrophobic polymers or metal nanoparticles into stable aqueous solution [1]. Consequently, generic substitution often leads to irreversible nanoparticle aggregation, the mandatory use of toxic organic solvents, or inadequate biological detoxification, making Mesna the necessary choice for these specific applications.
In a clinical comparison of uroprotectors during ifosfamide combination chemotherapy, Mesna demonstrated significantly superior protection against hemorrhagic cystitis compared to N-acetylcysteine (NAC). Patients receiving NAC experienced a 27.9% incidence of hematuria, whereas those receiving Mesna had only a 4.2% incidence (p < 0.0001). Furthermore, ifosfamide dosage had to be reduced due to urothelial toxicity in 11 patients receiving NAC, compared to zero patients receiving Mesna [1].
| Evidence Dimension | Incidence of hematuria and required dosage reductions |
| Target Compound Data | 4.2% hematuria incidence; 0 dosage reductions |
| Comparator Or Baseline | N-acetylcysteine (NAC): 27.9% hematuria incidence; 11 dosage reductions |
| Quantified Difference | Mesna reduced hematuria incidence by 85% relative to NAC and eliminated the need for chemotherapy dose reductions. |
| Conditions | Clinical evaluation of 277 patients receiving high-dose ifosfamide chemotherapy. |
This definitive clinical performance dictates the exclusive procurement of Mesna over NAC for oxazaphosphorine-based chemotherapy protocols to ensure patient safety and maintain therapeutic dosing.
During the post-polymerization modification of vinylidene-containing poly(ester amide)s (PEAs) via thiol-ene chemistry, Mesna was compared against other thiols for its ability to alter polymer solubility. While functionalization with 1-dodecanethiol resulted in no solubility improvement and 2-mercaptoethanol only enabled solubility in polar organic solvents, functionalization with Mesna yielded fully water-soluble anionic PEAs[1].
| Evidence Dimension | Polymer solubility profile post-functionalization |
| Target Compound Data | Mesna (1F-SH): Enabled complete solubility in water and methanol. |
| Comparator Or Baseline | 2-Mercaptoethanol (1C-SH) / 1-Dodecanethiol (1A-SH): Soluble only in polar organics (DMF/DMSO) or insoluble in water. |
| Quantified Difference | Mesna was the only tested thiol modifier capable of shifting the polymer from hydrophobic to fully water-soluble. |
| Conditions | Thiol-ene modification of PA-1 poly(ester amide) backbones evaluated across multiple solvent systems. |
For materials scientists developing hydrogels, water-processable resins, or biocompatible polymers, Mesna is essential for imparting strong anionic hydrophilicity where standard thiols fail.
An in vitro evaluation of reducing thiol derivatives on mixed mucus and blood clots demonstrated that Mesna possesses a significantly higher initial rate of clot disintegration compared to equimolar concentrations of DTT and NAC. After 30 minutes of incubation at concentrations ranging from 0.1 to 10 mmol/L, Mesna achieved a highly significant increase in hemoglobin release (a marker of clot breakdown) over both comparators [1].
| Evidence Dimension | Initial rate of hemoglobin release (clot disintegration) |
| Target Compound Data | Mesna: Significantly higher initial disintegration rate across all tested concentrations (0.1–10 mmol/L). |
| Comparator Or Baseline | DTT and NAC: Lower initial rates of hemoglobin release and incomplete disintegration at 30 minutes. |
| Quantified Difference | Mesna statistically outperformed both DTT and NAC in the speed and extent of mixed clot dissolution. |
| Conditions | In vitro incubation of mixed tracheobronchial mucus and blood clots for 30 minutes. |
Diagnostic laboratories and biochemical assay developers should procure Mesna over standard DTT to rapidly and efficiently liquefy complex clinical samples for downstream analysis.
Isothermal Titration Calorimetry (ITC) was used to quantify the surface coverage thermodynamics of 5 nm gold nanoparticles (AuNPs) using mercaptosulfonates. Mesna (MES) demonstrated a more favorable, highly exothermic binding enthalpy (ΔH = -24.6 kcal/mol) compared to the longer-chain sodium mercaptoundecanesulfonate (MUS, ΔH = -23.2 kcal/mol), indicating a stronger and more rapid initial surface passivation by the short-chain Mesna [1].
| Evidence Dimension | Binding enthalpy (ΔH) on 5 nm AuNPs |
| Target Compound Data | Mesna (MES): ΔH = -24.6 ± 0.4 kcal/mol |
| Comparator Or Baseline | MUS (Mercaptoundecanesulfonate): ΔH = -23.2 ± 0.3 kcal/mol |
| Quantified Difference | Mesna exhibited a 1.4 kcal/mol more exothermic binding enthalpy, driving more efficient surface coordination. |
| Conditions | Isothermal Titration Calorimetry (ITC) at 298.15 K on 5 nm citrate/borate-stabilized AuNPs. |
Nanomaterial manufacturers should select Mesna to achieve rapid, thermodynamically favorable capping of ultra-small nanoparticles, ensuring high colloidal stability in aqueous media.
Mesna is the mandatory active pharmaceutical ingredient (API) for formulating uroprotective adjuvants administered alongside oxazaphosphorine chemotherapeutics (e.g., ifosfamide, cyclophosphamide). Its specific ability to concentrate in the bladder and neutralize acrolein prevents hemorrhagic cystitis, a critical requirement that cannot be met by generic antioxidants like NAC [1].
In nanotechnology, Mesna is procured as a dual-functional capping ligand. The thiol group binds strongly to gold or silver nanoparticle surfaces (as proven by highly exothermic ITC binding data), while the terminal sulfonate group provides robust electrostatic repulsion and permanent water solubility, preventing aggregation in biological buffers [2].
For polymer chemists synthesizing water-soluble or hydrogel-forming materials, Mesna is used in thiol-ene click reactions to functionalize hydrophobic backbones (such as poly(ester amide)s). It imparts strong anionic character, enabling the transition of the polymer into a fully water-processable state [3].
In clinical diagnostics and microbiology, Mesna is utilized as a rapid mucolytic and clot-disintegrating agent. Its superior reaction kinetics compared to DTT make it ideal for pre-treating viscous biological samples (like sputum or mixed blood/mucus) to release trapped pathogens or biomarkers for accurate downstream PCR or culture analysis [4].
Irritant